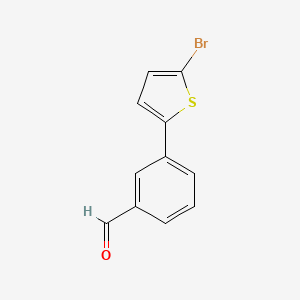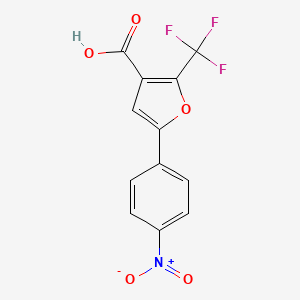
5-(4-Nitrophenyl)-2-(trifluoromethyl)-3-furancarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Nitrophenyl)-2-(trifluoromethyl)-3-furancarboxylic acid, also known as 5-NPTF, is an organic compound with a wide range of applications in scientific research, particularly in biochemistry, pharmacology, and drug discovery. 5-NPTF is a colorless solid that is soluble in organic solvents and has a melting point of 140-142°C. The compound has been studied for its potential use in drug design and the development of new therapies.
Applications De Recherche Scientifique
5-(4-Nitrophenyl)-2-(trifluoromethyl)-3-furancarboxylic acid has been studied for its potential use in drug design and the development of new therapies. The compound has been found to inhibit the activity of several enzymes, including cytochrome P450s, cyclooxygenases, and lipoxygenases, which are involved in the metabolism of drugs and other compounds. 5-(4-Nitrophenyl)-2-(trifluoromethyl)-3-furancarboxylic acid has also been studied for its potential use in the development of new anti-inflammatory drugs. The compound has been found to inhibit the activity of several inflammatory mediators, such as leukotrienes, prostaglandins, and cytokines. Additionally, 5-(4-Nitrophenyl)-2-(trifluoromethyl)-3-furancarboxylic acid has been studied for its potential use in the development of new cancer therapies. The compound has been found to inhibit the activity of several oncogenic proteins, such as p53, c-Myc, and Akt.
Mécanisme D'action
The mechanism of action of 5-(4-Nitrophenyl)-2-(trifluoromethyl)-3-furancarboxylic acid is not fully understood, but it is believed to involve the inhibition of several enzymes, including cytochrome P450s, cyclooxygenases, and lipoxygenases. The inhibition of these enzymes is believed to lead to the inhibition of several metabolic pathways, including the metabolism of drugs and other compounds. Additionally, 5-(4-Nitrophenyl)-2-(trifluoromethyl)-3-furancarboxylic acid is believed to inhibit the activity of several inflammatory mediators, such as leukotrienes, prostaglandins, and cytokines. Finally, 5-(4-Nitrophenyl)-2-(trifluoromethyl)-3-furancarboxylic acid is believed to inhibit the activity of several oncogenic proteins, such as p53, c-Myc, and Akt.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Nitrophenyl)-2-(trifluoromethyl)-3-furancarboxylic acid have not been fully studied. However, the compound has been found to inhibit the activity of several enzymes, including cytochrome P450s, cyclooxygenases, and lipoxygenases. Additionally, 5-(4-Nitrophenyl)-2-(trifluoromethyl)-3-furancarboxylic acid has been found to inhibit the activity of several inflammatory mediators, such as leukotrienes, prostaglandins, and cytokines. Finally, 5-(4-Nitrophenyl)-2-(trifluoromethyl)-3-furancarboxylic acid has been found to inhibit the activity of several oncogenic proteins, such as p53, c-Myc, and Akt.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-(4-Nitrophenyl)-2-(trifluoromethyl)-3-furancarboxylic acid in laboratory experiments include its low cost, ease of synthesis, and wide range of applications. Additionally, 5-(4-Nitrophenyl)-2-(trifluoromethyl)-3-furancarboxylic acid is relatively easy to handle and store. The major limitation of using 5-(4-Nitrophenyl)-2-(trifluoromethyl)-3-furancarboxylic acid in laboratory experiments is its low solubility in water, which can make it difficult to dissolve in aqueous solutions.
Orientations Futures
The potential future directions for 5-(4-Nitrophenyl)-2-(trifluoromethyl)-3-furancarboxylic acid include further studies on its mechanism of action, its potential use in drug design and the development of new therapies, and its potential use in the development of new cancer therapies. Additionally, further studies could be conducted to explore the potential use of 5-(4-Nitrophenyl)-2-(trifluoromethyl)-3-furancarboxylic acid in other areas, such as the development of new antibiotics and antiviral drugs. Finally, further studies could be conducted to explore the potential of 5-(4-Nitrophenyl)-2-(trifluoromethyl)-3-furancarboxylic acid as a diagnostic tool.
Méthodes De Synthèse
5-(4-Nitrophenyl)-2-(trifluoromethyl)-3-furancarboxylic acid can be synthesized through a two-step reaction involving the reaction of 4-nitrophenol with trifluoromethanesulfonic anhydride and subsequent condensation with furan-2-carboxylic acid. The first step involves the reaction of 4-nitrophenol with trifluoromethanesulfonic anhydride in the presence of a base, such as pyridine. The reaction of 4-nitrophenol with trifluoromethanesulfonic anhydride leads to the formation of 4-nitrophenyl trifluoromethanesulfonate. The second step involves the condensation of the 4-nitrophenyl trifluoromethanesulfonate with furan-2-carboxylic acid in the presence of a base, such as pyridine. The condensation of the 4-nitrophenyl trifluoromethanesulfonate with furan-2-carboxylic acid leads to the formation of 5-(4-Nitrophenyl)-2-(trifluoromethyl)-3-furancarboxylic acid.
Propriétés
IUPAC Name |
5-(4-nitrophenyl)-2-(trifluoromethyl)furan-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F3NO5/c13-12(14,15)10-8(11(17)18)5-9(21-10)6-1-3-7(4-2-6)16(19)20/h1-5H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPEQQJGUUDYDHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(O2)C(F)(F)F)C(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F3NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Nitrophenyl)-2-(trifluoromethyl)-3-furancarboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


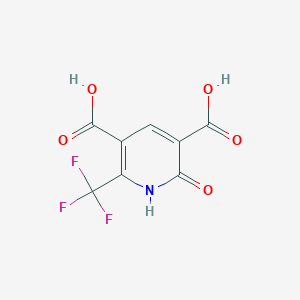
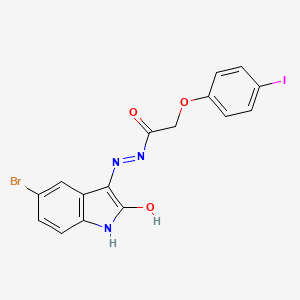

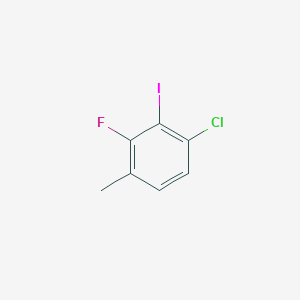
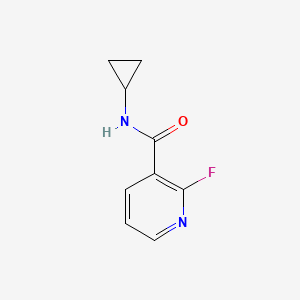
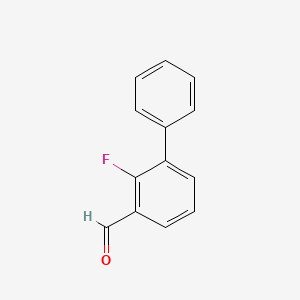

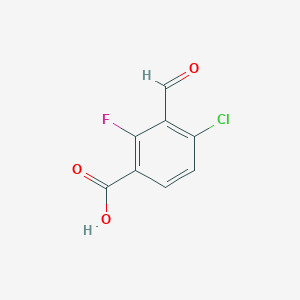
![4-Methyl-2,3-dihydrofuro[2,3-b]pyridin-5-amine](/img/structure/B6358419.png)
![1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylic acid](/img/structure/B6358424.png)


